Curcumadionol Curcumadionol Curcumadionol is a natural product found in Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma aromatica with data available.
Brand Name: Vulcanchem
CAS No.: 1235984-45-8
VCID: VC8061291
InChI: InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3
SMILES: CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Curcumadionol

CAS No.: 1235984-45-8

Cat. No.: VC8061291

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Curcumadionol - 1235984-45-8

Specification

CAS No. 1235984-45-8
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3
Standard InChI Key ZJOGLHNZNCCGQF-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O
Canonical SMILES CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O

Introduction

Molecular Structure and Chemical Properties

Curcumadionol (C₁₅H₂₀O₃) is a bicyclic sesquiterpene with a molecular weight of 248.32 g/mol . Its IUPAC name, 2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one, reflects its complex structure featuring a hydroxyl group, a ketone moiety, and methyl substituents (Table 1) .

Table 1: Key Chemical Properties of Curcumadionol

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
CAS Registry Number1235984-45-8
SynonymsCURCUMADIONOL, CHEMBL2386520
Natural SourcesCurcuma wenyujin, C. phaeocaulis, C. aromatica

The compound’s 3D conformation reveals a rigid bicyclic framework, which may contribute to its bioactivity by enabling specific interactions with cellular targets .

Natural Occurrence and Isolation

Curcumadionol is predominantly isolated from the rhizomes of Curcuma species. In Curcuma wenyujin, it was first identified alongside three other novel sesquiterpenes using column chromatography and spectroscopic techniques . Comparative phytochemical analyses of Curcuma drugs highlight its presence in C. heyneana and C. aromatica, often coexisting with structurally related compounds like curcumanolide and procurcumenol .

The isolation process typically involves:

  • Extraction: Methanol or ethyl acetate solvents are used to obtain crude extracts.

  • Fractionation: Silica gel chromatography separates sesquiterpenoid fractions.

  • Purification: Repeated HPLC or preparative TLC yields pure curcumadionol .

Biological Activities

Anti-Inflammatory Effects

Challenges and Future Directions

  • Bioavailability: Like many sesquiterpenes, curcumadionol’s hydrophobic nature limits its therapeutic application. Nanoformulations, such as lipid-based carriers, could address this issue .

  • Mechanistic Studies: Detailed investigations into its molecular targets (e.g., NF-κB, MAPK pathways) are needed to elucidate its mode of action .

  • Clinical Validation: Current evidence is restricted to in vitro and animal models. Human trials are essential to confirm efficacy and safety.

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